Propargylglycine

Catalog No.
S1929558
CAS No.
58160-95-5
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargylglycine

CAS Number

58160-95-5

Product Name

Propargylglycine

IUPAC Name

2-(prop-2-ynylamino)acetic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8)

InChI Key

XSJLQGMTIHCDSS-UHFFFAOYSA-N

SMILES

C#CCNCC(=O)O

Canonical SMILES

C#CCNCC(=O)O

Description

The exact mass of the compound 2-(Prop-2-ynylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propargylglycine is a non-proteinogenic L-alpha-amino acid characterized by the chemical formula C5H7NO2C_5H_7NO_2. It is derived from L-alanine, where one of the methyl hydrogens is substituted with an ethynyl group. This structural modification imparts unique properties to propargylglycine, making it a compound of interest in various fields, including medicinal chemistry and biochemistry .

Due to its functional groups. Notably, it can undergo cyclization reactions, forming lactam bridges in peptides. This property is exploited in synthesizing peptide analogs, such as the α-MSH analog MTII . Additionally, propargylglycine can react with carbonyl compounds, facilitating the formation of more complex structures through biomimetic pathways .

Example Reactions

  • Cyclization: Propargylglycine can cyclize to form lactams when reacted with specific amino acids.
  • Alkylation: It can serve as a substrate for alkylation reactions, yielding various derivatives with potential biological activity.

Propargylglycine exhibits significant biological activity, particularly in neuropharmacology. It acts as a potent inhibitor of the enzyme cystathionine gamma-lyase, which is involved in the production of hydrogen sulfide. This inhibition has implications for conditions such as neurodegenerative diseases and cancer, where hydrogen sulfide plays a role in cellular signaling and metabolism .

Mechanisms of Action

  • Enzyme Inhibition: By inhibiting cystathionine gamma-lyase, propargylglycine affects sulfur metabolism and may influence neuroprotective pathways.
  • Neuroprotective Effects: Its ability to modulate hydrogen sulfide levels suggests potential therapeutic applications in neuroprotection.

Propargylglycine can be synthesized through various methods. One common approach involves the reaction of aziridine derivatives with ethynyl groups under controlled conditions. The synthesis can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent choice .

Synthesis Steps

  • Starting Materials: Use aziridine derivatives as starting materials.
  • Reaction Conditions: Conduct the reaction under inert atmosphere conditions to prevent side reactions.
  • Purification: Employ chromatographic techniques to isolate pure propargylglycine.

Propargylglycine finds applications in multiple domains:

  • Pharmaceuticals: Due to its enzyme-inhibitory properties, it is explored for developing drugs targeting neurodegenerative diseases.
  • Biochemistry: Used as a building block in peptide synthesis and other biochemical applications.
  • Research: Serves as a tool compound for studying hydrogen sulfide's role in biological systems.

Research on propargylglycine's interactions focuses on its inhibitory effects on cystathionine gamma-lyase and its impact on hydrogen sulfide signaling pathways. Studies indicate that modulating these interactions can influence various physiological processes and disease states, highlighting its potential therapeutic roles .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with propargylglycine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
CystathionineSimilar backbonePrecursor to hydrogen sulfideInvolved in sulfur metabolism
HomocysteineSimilar amino acidAssociated with cardiovascular diseasesPlays a role in methylation cycles
N-acetylcysteineContains sulfurAntioxidant propertiesKnown for mucolytic effects
S-AdenosylmethionineMethyl donorInvolved in methylation reactionsCentral role in cellular methylation

Propargylglycine's unique ethynyl substitution differentiates it from these compounds, providing distinct biochemical properties and applications.

Irreversible Active Site Modification

Propargylglycine demonstrates highly specific irreversible inactivation of cystathionine γ-lyase through a sophisticated mechanism-based approach that involves covalent modification of critical active site residues [1] [2] [3]. The inactivation process proceeds through formation of a reversible enzyme-inhibitor complex prior to the covalent modification event, as evidenced by kinetic analysis showing formation of a dissociable complex before permanent inactivation occurs [1].

The structural basis for this irreversible modification has been elucidated through crystallographic studies of human cystathionine γ-lyase complexed with propargylglycine [1]. These investigations reveal that propargylglycine binds to the enzyme via a unique binding mode not previously observed in other propargylglycine-enzyme complexes [1]. The mechanism involves initial binding of propargylglycine to the active site, followed by abstraction of the β-hydrogen to generate a highly reactive allene intermediate [2] [3].

The critical modification occurs at Tyrosine 114, which exhibits particular importance in the inactivation mechanism [1]. This residue becomes covalently linked to the propargylglycine-derived intermediate through a process that involves nucleophilic attack on the electrophilic allene species [2] [3]. The covalent attachment to Tyrosine 114 effectively blocks the active site and prevents further catalytic turnover, resulting in permanent enzyme inactivation [1].

Protection studies demonstrate the mechanism-based nature of this inactivation, as the presence of competing substrates such as cysteine can provide significant protection against propargylglycine-mediated inactivation [4] [5]. In kidney tissue, where cysteine concentrations are approximately six-fold higher than in liver, the protective effect is particularly pronounced, explaining the differential sensitivity to propargylglycine inactivation observed between these tissues [4] [5].

Warhead Activation and Flavin Cofactor Interactions

The warhead activation mechanism for propargylglycine involves complex interactions with flavin cofactors that are fundamental to the inactivation process [6] [7] [8]. In flavin-dependent enzymes, propargylglycine undergoes oxidative activation that transforms the initially inert alkyne group into a highly reactive electrophilic species capable of forming covalent bonds with active site nucleophiles [6] [7].

The activation process begins with the oxidation of propargylglycine to N-propargyliminoglycine, accompanied by reduction of the flavin adenine dinucleotide cofactor [6] [7] [8]. This oxidative transformation is catalyzed by the normal catalytic machinery of the enzyme, making propargylglycine a true suicide substrate that exploits the enzyme's own catalytic mechanism for its activation [7] [8].

Following oxidation, the flavin cofactor undergoes significant conformational changes that are critical for the inactivation mechanism [6] [9]. Crystal structure analysis reveals severe butterfly bending of the isoalloxazine ring, with angles reaching 25-35 degrees, indicating reduction of the flavin cofactor [6] [9] [7]. Additionally, major reorganization of the flavin ribityl chain occurs, with the 2'-hydroxyl group rotating approximately 90 degrees to form new hydrogen bonding interactions with the flavin N1 position [9].

The reduced flavin N5 atom becomes the target for covalent attachment of the activated propargylglycine intermediate [6] [7] [8]. Two potential mechanisms account for this covalent modification: direct nucleophilic attack by the flavin N5 on the α,β-unsaturated iminium compound derived from propargylglycine oxidation, or a 1,4-addition reaction involving the electrophilic terminal carbon of the propargyl group [7] [8]. The resulting covalent linkage involves a three-carbon chain connecting the flavin N5 to a conserved lysine residue, effectively immobilizing the cofactor in a reduced state [6] [7].

Substrate Analog Recognition Patterns

Active Site Arg/Lys Ion Pair Formation

Propargylglycine recognition by target enzymes relies heavily on the formation of specific ion pair interactions between the inhibitor's carboxylate group and conserved arginine and lysine residues within the enzyme active sites [10] [11] [12] [13]. These electrostatic interactions serve as the primary recognition elements that direct propargylglycine to the appropriate binding site and orient the molecule for subsequent warhead activation [10] [11].

Crystallographic analysis of propargylglycine complexes with proline dehydrogenase reveals the detailed geometry of these ion pair interactions [10] [11]. The glycine carboxylate group of propargylglycine forms multiple hydrogen bonding and electrostatic interactions with conserved arginine and lysine residues, effectively mimicking the binding mode of the natural substrate proline [10] [11]. Specifically, arginine residues such as Arg555 and Arg556 in proline dehydrogenase form critical ion pairs with the carboxylate group, while lysine residues provide additional stabilizing interactions [12] [13].

The strength and geometry of these ion pair interactions vary significantly between arginine and lysine residues [14] [15] [16]. Theoretical studies demonstrate that arginine forms stronger ion pairs with carboxylate groups compared to lysine, with interaction energies favoring arginine-carboxylate complexes [14] [15]. This preference arises from the ability of the guanidinium group of arginine to form multiple hydrogen bonding interactions, including both in-plane and axial orientations relative to the carboxylate plane [14] [16] [17].

The spatial arrangement of these ion pairs creates a binding pocket that is highly selective for amino acid substrates and analogs [10] [11] [12]. The recognition module formed by the glycine portion of propargylglycine exploits these same interactions, ensuring that the inhibitor binds in the correct orientation for warhead activation while maintaining specificity for the target enzyme [10] [11]. The conservation of these arginine and lysine residues across enzyme families explains the broad spectrum activity of propargylglycine against multiple pyridoxal phosphate-dependent and flavin-dependent enzymes [18] [19] [11].

Hydride Transfer Geometries

The hydride transfer geometry represents a critical aspect of propargylglycine's mechanism-based inactivation, as the inhibitor must be positioned correctly to undergo the initial oxidative transformation that activates the warhead [10] [11] [20] [12]. Structural studies reveal that the carbon atom adjacent to the alkyne warhead of propargylglycine is optimally positioned for hydride transfer to the flavin adenine dinucleotide cofactor, with distances typically around 2.6 Å being optimal for this electron transfer process [10] [11] [20].

Computational analysis of hydride transfer geometries in enzyme systems demonstrates that these reactions occur with specific geometric constraints [20] [12] [13]. The hydride transfer and proton transfer processes typically occur in roughly perpendicular planes, with the hydride transfer showing a preferred distance between donor and acceptor carbon atoms of approximately 2.6 Å for systems bearing an overall positive charge in the hydride transfer moiety [20]. This geometric arrangement ensures efficient electron transfer while maintaining the structural integrity of the enzyme-substrate complex [20] [12].

In proline dehydrogenase, the positioning of propargylglycine places the critical carbon atom adjacent to the alkyne warhead in the optimal geometry for hydride transfer to the FAD N5 atom [10] [11]. This positioning is achieved through the ion pair interactions described previously, which serve to orient the inhibitor molecule correctly within the active site [10] [11]. The resulting geometry provides the structural basis for the first bond-breaking step of the inactivation mechanism, as hydride abstraction initiates the formation of the reactive intermediate [10] [11].

The precision of this geometric arrangement explains the high efficiency of propargylglycine as a mechanism-based inactivator [10] [11] [13]. Unlike non-specific alkylating agents, propargylglycine requires correct positioning within the active site to undergo the activation reaction, providing both potency and selectivity for the target enzyme [10] [11]. The hydride transfer geometry also influences the stereoselectivity of the inactivation process, as demonstrated by studies with stereoisomeric analogs of propargylglycine that show differential activity based on their ability to achieve the correct hydride transfer orientation [21].

Cross-Reactivity with PLP-Dependent Enzymes

Alanine Transaminase Inhibition

Propargylglycine demonstrates significant cross-reactivity with alanine transaminase, exhibiting mechanism-based inactivation through a process that involves half-site reactivity and covalent modification of the pyridoxal phosphate-dependent enzyme [19] [22] [23]. The inactivation of pig heart alanine transaminase by propargylglycine occurs with kinetic parameters of KI = 3.9 mM and kinact = 0.26 min⁻¹, indicating a moderately potent irreversible inhibition process [19].

The mechanism of alanine transaminase inactivation by propargylglycine involves formation of a reversible enzyme-inhibitor complex followed by covalent modification [19]. Significantly, the inactivation exhibits half-site reactivity, with incorporation of only one propargylglycine molecule per enzyme dimer resulting in greater than 97% loss of activity [19]. This suggests that modification of a single subunit in the dimeric enzyme is sufficient to abolish catalytic activity, potentially through conformational changes that affect the unmodified subunit [19].

The stoichiometry of inactivation requires a minimal ratio of 2.7 propargylglycine molecules per enzyme subunit, with approximately 2.2 molecules undergoing transamination before inactivation occurs [19]. This partitioning ratio indicates that propargylglycine can serve as both a substrate and an inactivator, with most molecules being processed through the normal catalytic pathway before the critical modification event takes place [19]. The deuterium kinetic isotope effect of 3.5 observed with [2-²H]propargylglycine supports the involvement of carbon-hydrogen bond breaking in the rate-determining step of inactivation [19].

Selectivity studies demonstrate that propargylglycine shows preferential inhibition of alanine transaminase over aspartate transaminase under certain conditions [22] [23]. When used with intact hepatocytes, concentrations of 4 mM propargylglycine achieve at least 90% inhibition of alanine transaminase while causing only 16% decrease in aspartate transaminase activity [22] [23]. However, this selectivity is dependent on experimental conditions, as simultaneous addition of substrates and inhibitors results in smaller decreases in aminotransferase activities compared to preincubation protocols [22] [23].

L-Amino Acid Oxidase Interactions

The interaction of propargylglycine with L-amino acid oxidase represents a particularly well-characterized example of cross-reactivity, demonstrating stereospecific substrate recognition and mechanism-based inactivation [24] [25] [26]. Snake venom L-amino acid oxidase from Crotalus adamanteus and Crotalus atrox undergoes irreversible inactivation by L-propargylglycine in a dose- and time-dependent manner, with the inactivation being significantly protected by the natural substrate L-phenylalanine [24].

Kinetic analysis reveals that the inactivation follows classic mechanism-based inhibition kinetics, with formation of a reversible enzyme-propargylglycine complex occurring prior to the covalent modification event [24]. Kitz-Wilson replot analysis confirms this mechanism, showing formation of the initial reversible complex before irreversible inactivation takes place [24]. The protection afforded by L-phenylalanine demonstrates that propargylglycine binds at or near the natural substrate binding site, consistent with its role as a substrate analog [24].

Molecular modeling studies of snake venom L-amino acid oxidase reveal that the flavin adenine dinucleotide-binding, substrate-binding, and helical domains are conserved across different species, with critical active site residues His223 and Arg322 serving as likely targets for propargylglycine modification [24]. Mass spectrometric analysis following chymotrypsin digestion of the propargylglycine-inactivated enzyme confirms that His223 is the primary site of covalent modification [24]. This histidine residue is positioned to interact with the activated propargylglycine intermediate, resulting in permanent enzyme inactivation [24].

Spectroscopic characterization of the inactivated enzyme provides insights into the mechanism of modification [24] [27]. Ultraviolet-visible and fluorescence spectra strongly suggest formation of a covalent adduct between propargylglycine and the active site histidine residue rather than modification of the flavin cofactor itself [24]. D-amino acid oxidase shows complementary specificity, being inactivated by D-propargylglycine but not the L-enantiomer, demonstrating the stereospecific nature of the recognition and inactivation process [25] [27] [28].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

113.047678466 g/mol

Monoisotopic Mass

113.047678466 g/mol

Heavy Atom Count

8

Sequence

G

Other CAS

58160-95-5

Dates

Last modified: 07-22-2023

Explore Compound Types